molecular formula C9H17N5O2S B8058701 piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B8058701
M. Wt: 259.33 g/mol
InChI Key: GCIVCBYDWWCNTD-UHFFFAOYSA-N
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Description

piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound that combines a triazole ring with a sulfanylacetic acid moiety and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanylacetic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high efficiency and selectivity. A novel, metal-free process for the synthesis of similar triazole compounds has been reported, which features an efficient construction of the triazole ring under flow conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the triazole ring.

Scientific Research Applications

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to the presence of both the triazole ring and the sulfanylacetic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIVCBYDWWCNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C1CNCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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